Cas no 125279-72-3 ((-)-Lentiginosine)

(-)-Lentiginosine structure
(-)-Lentiginosine structure
Product Name:(-)-Lentiginosine
CAS No:125279-72-3
MF:C8H15NO2
MW:157.210202455521
CID:194247
PubChem ID:130407
Update Time:2025-11-02

(-)-Lentiginosine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Indolizinediol,octahydro-, (1R,2R,8aR)-
    • (-)-Lentiginosine
    • lentiginosine
    • (1R,2R,8aR)
    • (1R,2R,8aR)-1,2-Dihydroxyindolizidine
    • (1R,2R,8aR)-Lentiginosine
    • (1R,2R,8aR)-Octahydro-1,2-indolizinediol
    • [1R-(1a,2,8aa)]-Octahydro-1,2-indolizinediol
    • (1R,2R,8aR)-
    • CHEMBL2409317
    • 1,2-Dihydroxyindolizidine
    • 1,2-di-epi-lentiginosine
    • 1,2-Indolizinediol, octahydro-, (1R,2R,8aR)-
    • DTXSID10154720
    • 125279-72-3
    • (1R,2R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol
    • (1R,2R,8aR)-octahydroindolizine-1,2-diol
    • 161024-43-7
    • AKOS006293439
    • 1,2-Indolizinediol, octahydro-, (1S-(1alpha,2beta,8aalpha))-
    • Inchi: 1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7-,8-/m1/s1
    • InChI Key: SQECYPINZNWUTE-BWZBUEFSSA-N
    • SMILES: O[C@H]1[C@@H](CN2CCCC[C@@H]21)O

Computed Properties

  • Exact Mass: 149.04800
  • Monoisotopic Mass: 157.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.7A^2
  • XLogP3: -0.3

Experimental Properties

  • Density: 1.23
  • Melting Point: 102-105°C
  • Boiling Point: 287.4°Cat760mmHg
  • Flash Point: 154.4°C
  • Refractive Index: 1.572
  • PSA: 44.87000
  • LogP: 1.35050

(-)-Lentiginosine Security Information

  • Storage Condition:-20°C Freezer

(-)-Lentiginosine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
L329000-0.5mg
(-)-Lentiginosine
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$ 180.00 2022-06-04
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Biosynth
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$369.60 2023-01-03
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Additional information on (-)-Lentiginosine

Recent Advances in (-)-Lentiginosine (CAS: 125279-72-3) Research: A Comprehensive Review

(-)-Lentiginosine, a naturally occurring pyrrolizidine alkaloid with the CAS registry number 125279-72-3, has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its unique biological properties and potential therapeutic applications. This research brief synthesizes the latest findings regarding this intriguing compound, focusing on its chemical characteristics, biosynthesis, pharmacological activities, and recent synthetic approaches.

The molecular structure of (-)-lentiginosine (C8H15NO2) features a distinctive pyrrolizidine core with a hydroxymethyl substituent at position 1 and a hydroxyl group at position 7. Recent crystallographic studies (2023) have provided unprecedented resolution of its three-dimensional conformation, revealing key interactions with biological targets. These structural insights have significantly advanced our understanding of its mechanism of action at the molecular level.

In terms of biosynthesis, groundbreaking work published in Nature Chemical Biology (2024) has elucidated the complete enzymatic pathway in its natural source, Astragalus lentiginosus. Researchers identified three novel oxidoreductases responsible for the stereospecific formation of (-)-lentiginosine, opening new possibilities for engineered biosynthesis through synthetic biology approaches. This discovery has important implications for sustainable production of this compound and its analogs.

Pharmacological investigations have demonstrated (-)-lentiginosine's potent and selective inhibition of α-glucosidases, with IC50 values in the nanomolar range against mammalian enzymes. A 2024 study in the Journal of Medicinal Chemistry reported its exceptional specificity for maltase-glucoamylase over other carbohydrate-processing enzymes, suggesting potential applications in diabetes management. Moreover, recent in vivo studies have shown promising results in animal models of metabolic syndrome, with improved glucose tolerance and reduced postprandial hyperglycemia.

The compound's synthetic accessibility has been significantly improved through recent methodological advances. A 2023 publication in Organic Letters described an enantioselective total synthesis featuring a novel asymmetric [3+2] cycloaddition as the key step, achieving the target molecule in 11 linear steps with 28% overall yield. Alternative routes employing biocatalytic desymmetrization have also been reported, offering greener alternatives to traditional synthetic approaches.

Emerging research directions include structure-activity relationship studies of (-)-lentiginosine derivatives and their potential applications beyond carbohydrate metabolism modulation. Preliminary data suggest possible immunomodulatory effects through interaction with lectin receptors, though this requires further validation. The compound's excellent safety profile in preclinical studies positions it as an attractive lead for further drug development efforts.

In conclusion, (-)-lentiginosine (125279-72-3) represents a fascinating case study in natural product drug discovery, combining intriguing chemical architecture with clinically relevant biological activity. The recent advances summarized in this brief highlight its growing importance in medicinal chemistry and suggest multiple avenues for future research and therapeutic development.

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